
Stannous methane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannous methane sulfonate, also known as tin(II) methanesulfonate, is a chemical compound with the formula (CH₃SO₃)₂Sn. It is a colorless liquid with a distinct odor and is highly soluble in water. This compound is widely used in various industrial applications, particularly in the field of electroless plating, due to its excellent properties such as high thermal stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannous methane sulfonate can be synthesized through several methods. One common method involves the reaction of metallic tin with methanesulfonic acid. This reaction typically requires high temperatures, around 140-150°C, to proceed efficiently. The reaction can be represented as follows:
Sn+2CH3SO3H→(CH3SO3)2Sn+H2
Another method involves the use of stannous chloride and methanesulfonic acid. This reaction occurs at a lower temperature range of 110-130°C and involves cooling, crystallization, filtration, and washing to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using an electrolytic method. This method involves the use of solid tin as the anode and methanesulfonic acid as the electrolyte. The process is carried out in an electrolytic cell with an ion exchange membrane separating the anode and cathode compartments. This method is advantageous as it produces a high-purity product with fewer impurities .
Chemical Reactions Analysis
Types of Reactions
Stannous methane sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic compounds.
Reduction: It acts as a reducing agent in electroless plating processes.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanesulfonic acid, stannous chloride, and various organic solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include stannic compounds, various organotin compounds, and metal coatings in electroless plating processes .
Scientific Research Applications
Stannous methane sulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis due to its high reactivity and selectivity.
Biology: It is used in the preparation of biological samples for electron microscopy.
Medicine: It is explored for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of stannous methane sulfonate primarily involves its role as a reducing agent. In electroless plating, it reduces metal ions in the solution to form a thin metal coating on the substrate. This process involves the transfer of electrons from the stannous ion to the metal ions, resulting in the deposition of the metal layer .
Comparison with Similar Compounds
Similar Compounds
Stannous chloride: Used in similar applications but has higher impurity levels.
Stannous sulfate: Used in electroplating but less stable than stannous methane sulfonate.
Lead(II) methanesulfonate: Used in similar plating processes but has different electrochemical properties.
Uniqueness
This compound is unique due to its high thermal stability, high purity, and excellent reactivity. It is preferred in many industrial applications over other stannous compounds because it produces fewer impurities and offers better performance in high-temperature reactions .
Properties
Molecular Formula |
C4H12O12S4Sn |
|---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
methanesulfonate;tin(4+) |
InChI |
InChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |
InChI Key |
AICMYQIGFPHNCY-UHFFFAOYSA-J |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


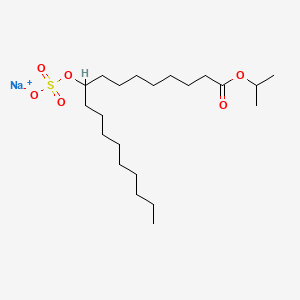
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
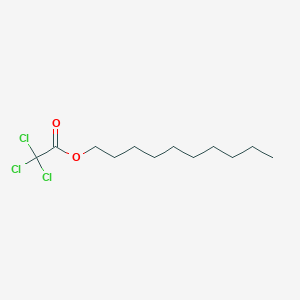
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
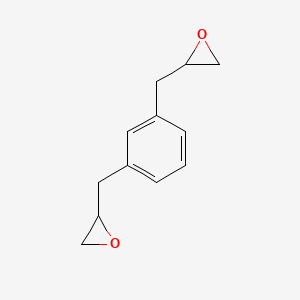
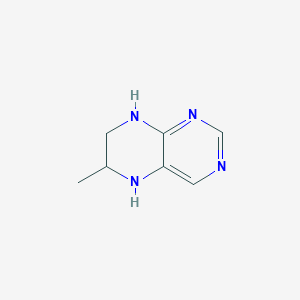

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
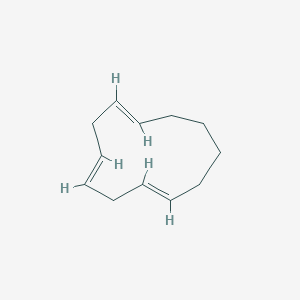
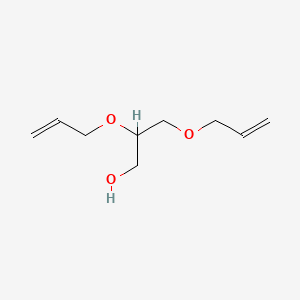
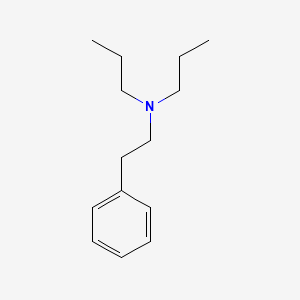
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
